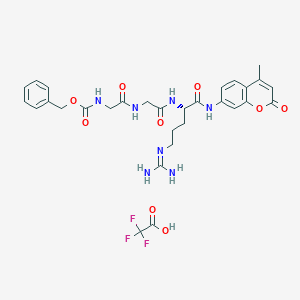

Z-Gly-Gly-Arg-AMC TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H34F3N7O9 |

|---|---|

Molecular Weight |

693.6 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H33N7O7.C2HF3O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;3-2(4,5)1(6)7/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);(H,6,7)/t21-;/m0./s1 |

InChI Key |

QQWZJVUPLLCANW-BOXHHOBZSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Fluorogenic Substrate Z-Gly-Gly-Arg-AMC TFA for Protease Research and Drug Discovery

This technical guide provides an in-depth overview of this compound (N-carbobenzoxy-glycyl-glycyl-arginine 7-amido-4-methylcoumarin trifluoroacetate salt), a widely utilized fluorogenic substrate in life sciences research. Tailored for researchers, scientists, and drug development professionals, this document details the substrate's core properties, mechanism of action, and applications in studying key enzymes involved in coagulation, fibrinolysis, and other physiological and pathological processes.

Core Properties and Mechanism of Action

This compound is a synthetic peptide substrate that, in its intact form, is non-fluorescent. The peptide sequence, Glycyl-Glycyl-Arginine, is specifically recognized and cleaved by a range of serine proteases. The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] The resulting fluorescence can be quantitatively measured, providing a sensitive and continuous assay of enzyme activity.

The trifluoroacetate (TFA) salt form ensures improved solubility and stability of the compound.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₃₀H₃₄F₃N₇O₉ |

| Molecular Weight | 693.63 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (e.g., 10 mM)[1] |

| Excitation Wavelength | 350-380 nm[3][4] |

| Emission Wavelength | 440-465 nm[1][3] |

| Storage | Store at -20°C, protected from light[1] |

Enzymatic Specificity and Kinetic Parameters

Z-Gly-Gly-Arg-AMC is a substrate for several key serine proteases, with a particular specificity for thrombin. It is also effectively cleaved by urokinase, trypsin, and tissue-type plasminogen activator (tPA).[3] The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.

While specific kinetic parameters for Z-Gly-Gly-Arg-AMC are not always readily available in literature, a study by Berkel et al. noted that the removal of the N-terminal benzyloxycarbonyl (Z) group to form H-Gly-Gly-Arg-AMC resulted in a 6-fold increase in the Michaelis constant (Km) and a 3-fold increase in the catalytic rate constant (kcat) for thrombin.[5] Another study reported a kcat/KM of greater than 10,000 M⁻¹s⁻¹ for the hydrochloride salt of Z-Gly-Gly-Arg-AMC with thrombin.[6] For the related substrate Z-Gly-Pro-Arg-AMC, kinetic data for thrombin has been reported as kcat = 18.6 s⁻¹ and Km = 21.7 µM.[7]

Table 2: Enzyme Specificity and Reported Kinetic Data

| Enzyme | Typical Function | Reported Kinetic Parameters (for related substrates) |

| Thrombin | Blood coagulation | kcat/KM > 10,000 M⁻¹s⁻¹ (for Z-GGR-AMC HCl)[6] |

| Urokinase (uPA) | Fibrinolysis, tissue remodeling | Kinetic data not readily available for Z-GGR-AMC. |

| Trypsin | Digestion, various cellular processes | Kinetic data not readily available for Z-GGR-AMC. |

| Tissue Plasminogen Activator (tPA) | Fibrinolysis | Kinetic data not readily available for Z-GGR-AMC. |

Experimental Protocols

The following are generalized protocols for measuring the activity of enzymes using this compound. Optimal conditions, including substrate and enzyme concentrations, and buffer composition, should be determined empirically for each specific application.

General Assay Workflow

Thrombin Activity Assay

This protocol is adapted for a 96-well plate format.

Materials:

-

Thrombin (human or bovine)

-

This compound

-

Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100[8]

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration is 50 µM.[8]

-

Prepare serial dilutions of thrombin in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme preparation.

-

Pipette 50 µL of the thrombin dilutions into the wells of the microplate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (kinetic assay) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. [8] Alternatively, the reaction can be stopped after a defined incubation period (endpoint assay) by adding an appropriate stop solution (e.g., acetic acid).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

Urokinase, Trypsin, and tPA Activity Assays

The protocol for these enzymes is similar to the thrombin assay, with modifications to the buffer composition and enzyme concentrations as needed.

-

Urokinase Assay Buffer: A common buffer is 50 mM Tris, pH 8.8.[9]

-

Trypsin Assay Buffer: A suitable buffer is 50 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.[10]

-

tPA Assay Buffer: A recommended buffer is 1X assay buffer as described in commercially available kits.[11]

Signaling Pathways

This compound is a valuable tool for studying enzymes involved in critical signaling cascades. The following diagrams illustrate the general pathways in which these proteases function.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

-

Enzyme Kinetics: Determination of Km and kcat values for relevant proteases.

-

High-Throughput Screening (HTS): Screening for inhibitors of thrombin, urokinase, trypsin, and tPA in drug discovery programs.[8]

-

Diagnostics: Potential use in diagnostic assays to measure protease activity in biological samples such as plasma.[12]

-

Basic Research: Investigating the role of these proteases in various physiological and pathological processes, including coagulation, fibrinolysis, cancer cell invasion, and inflammation.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that has become an indispensable tool for researchers studying serine proteases. Its well-defined mechanism of action, coupled with its specificity for key enzymes, makes it highly suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. This guide provides a comprehensive overview to facilitate its effective use in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 4. abcam.com [abcam.com]

- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 7. glpbio.com [glpbio.com]

- 8. rsc.org [rsc.org]

- 9. coachrom.com [coachrom.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 4.7. Thrombin Generation Assay [bio-protocol.org]

Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Z-Gly-Gly-Arg-AMC (carbobenzoxy-glycyl-glycyl-arginyl-7-amino-4-methylcoumarin) is a valuable tool in the study of serine proteases, particularly those involved in the coagulation cascade and fibrinolysis. Its utility lies in the highly fluorescent nature of the liberated 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage of the amide bond between arginine and AMC. This allows for sensitive and continuous monitoring of enzyme activity. The trifluoroacetate (TFA) salt form is a common counter-ion from the purification process and its potential effects should be considered in experimental design. This technical guide provides an in-depth analysis of the substrate specificity of Z-Gly-Gly-Arg-AMC, presenting quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying biochemical processes.

Core Concepts: The Mechanism of Action

The enzymatic cleavage of Z-Gly-Gly-Arg-AMC is a classic example of protease-mediated hydrolysis. The Gly-Gly-Arg peptide sequence directs the substrate to the active site of specific serine proteases that recognize and cleave after arginine residues.

Figure 1: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC.

Upon binding of the substrate to the enzyme's active site, the peptide bond between arginine and AMC is hydrolyzed. This releases the AMC fluorophore, which exhibits strong fluorescence when excited at approximately 360-390 nm, with an emission maximum around 460-480 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the enzyme's activity.

Quantitative Analysis of Substrate Specificity

The specificity of Z-Gly-Gly-Arg-AMC for various serine proteases can be quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While Z-Gly-Gly-Arg-AMC is widely used, specific kinetic constants can vary depending on assay conditions such as pH, temperature, and buffer composition. The following table summarizes available kinetic data for the cleavage of Z-Gly-Gly-Arg-AMC and similar substrates by key serine proteases. It is important to note that the benzyloxycarbonyl (Z) group can influence the binding affinity and catalytic turnover rates compared to unprotected peptides[1]. For instance, the water solubility and kinetic parameters (Km and kcat) of H-Gly-Gly-Arg-AMC are reported to be greatly improved over those of Cbz-Gly-Gly-Arg-AMC for thrombin[2].

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ | [3] |

| Urokinase (Human) | Z-Gly-Gly-Arg-AMC | ~200 | - | - | [Note 1] |

| Trypsin | Z-Gly-Gly-Arg-AMC | Data not found | Data not found | Data not found | |

| Tissue Plasminogen Activator | Z-Gly-Gly-Arg-AMC | Data not found | Data not found | Data not found |

Experimental Protocols

The following are detailed methodologies for performing enzyme kinetic assays using Z-Gly-Gly-Arg-AMC. These protocols are based on established methods found in the literature and from commercial suppliers.

General Assay Workflow

References

An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC TFA: Structure, Function, and Application

This guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC TFA, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, mechanism of action, and its application in enzyme assays, complete with experimental protocols and data presentation.

Chemical Structure and Properties

This compound is a synthetic peptide substrate used to measure the activity of specific serine proteases. The molecule is composed of several key functional units:

-

Z (Benzyloxycarbonyl group): An N-terminal protecting group that enhances the stability of the peptide.

-

Gly-Gly-Arg (Glycyl-glycyl-arginine): A tripeptide sequence that provides specificity for target proteases, such as thrombin, which preferentially cleaves after an arginine residue.

-

AMC (7-amino-4-methylcoumarin): A fluorophore that is conjugated to the C-terminal arginine via an amide bond. In its conjugated form, the fluorescence of AMC is quenched.

-

TFA (Trifluoroacetate): A counter-ion that forms a salt with the peptide, improving its stability and solubility.[1][2]

The systematic IUPAC name for the core peptide is benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate.[3]

Below is a diagram illustrating the connectivity of these components.

Mechanism of Action: Fluorogenic Assay

Z-Gly-Gly-Arg-AMC serves as a fluorogenic substrate for several proteases, including thrombin, urokinase, trypsin, and tissue-type plasminogen activator.[4] The underlying principle of its use in assays is the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (AMC) group.

Upon cleavage, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity under substrate-saturating conditions. The fluorescence of the released AMC can be monitored in real-time, with an excitation wavelength of approximately 390 nm and an emission wavelength of around 480 nm.[1][5]

The signaling pathway for this process is a straightforward enzymatic reaction.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C30H34F3N7O9 | [2][6] |

| Molecular Weight | 693.63 g/mol | [2][6] |

| CAS Number | 66216-79-3 | [1][2] |

| Excitation Wavelength (λex) | ~390 nm | [1][5] |

| Emission Wavelength (λem) | ~480 nm | [1][5] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥98% (Typical) | [7] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical enzyme inhibition assay using this compound.

Objective: To determine the inhibitory potential of a test compound against a specific protease (e.g., Thrombin).

Materials:

-

This compound

-

Protease (e.g., human α-thrombin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Test Inhibitor Compounds

-

DMSO (for dissolving substrate and inhibitors)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Protocol:

-

Preparation of Stock Solutions:

-

Substrate Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO. For example, dissolve 6.94 mg in 1 mL of DMSO.[2] Store aliquots at -80°C, protected from light.

-

Enzyme Stock: Prepare a stock solution of the protease in assay buffer at a concentration suitable for the assay.

-

Inhibitor Stock: Dissolve test compounds in DMSO to create a high-concentration stock (e.g., 10 mM).

-

-

Assay Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor solutions to each well. For control wells, add 50 µL of assay buffer (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

-

Add 25 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate working solution by diluting the 10 mM stock to the desired final concentration (e.g., 10 µM) in assay buffer. This should be prepared fresh and protected from light.[1]

-

Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (Ex: 390 nm, Em: 480 nm).

-

Monitor the increase in fluorescence intensity over time (kinetic read) for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

The workflow for this experimental protocol is visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Z-Gly-Gly-Arg-AMC | C28H33N7O7 | CID 21155421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorbyt.com [biorbyt.com]

- 7. scbt.com [scbt.com]

Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the fluorogenic substrate Z-Gly-Gly-Arg-AMC TFA (Benzyloxycarbonyl-Glycyl-Glycyl-Arginine-4-methylcoumaryl-7-amide trifluoroacetate salt). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this substrate in enzymatic assays, particularly for proteases such as thrombin.

Core Properties of this compound

This compound is a synthetic peptide substrate widely employed for the sensitive detection of protease activity. The principle of its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the fluorescent aminomethylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits significant fluorescence, which can be monitored to quantify enzyme kinetics. The trifluoroacetate (TFA) salt form is a common counter-ion from purification processes.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in aqueous assay buffers. Based on available data, the solubility in common laboratory solvents is summarized below. It is generally recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the final aqueous assay buffer.

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 6.94 mg/mL (10.01 mM) | Sonication is recommended to aid dissolution[1][2]. |

| Dimethylformamide (DMF) | Information not available for TFA salt. A similar compound, Z-Gly-Pro-Arg-AMC HBr, is soluble at 20 mM. | It is plausible that this compound has similar solubility in DMF. |

| Ethanol | Information not available for TFA salt. A similar compound, Z-Gly-Pro-Arg-AMC HBr, is soluble at 20 mM. | It is plausible that this compound has similar solubility in absolute ethanol. |

| Water | Poor solubility is expected. | Stock solutions in water are not recommended without a solubilizing agent. |

Experimental Protocol for Solubility Determination:

A standardized protocol to determine the solubility of this compound in a specific buffer of interest can be performed as follows:

References

Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide to its Fluorogenic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC TFA, its core spectral properties, and its application in enzyme kinetics and inhibitor screening. This document details experimental protocols and visualizes key processes to facilitate its effective use in research and drug development.

Core Properties of this compound

Z-Gly-Gly-Arg-AMC (Z-GGR-AMC) is a synthetic peptide substrate widely used for the continuous fluorometric assay of several serine proteases. The peptide sequence Gly-Gly-Arg is recognized and cleaved by enzymes such as urokinase, trypsin, thrombin, and tissue-type plasminogen activator.[1][2][3] The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group, which enhances its stability.[1]

The key to its utility lies in the 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminal arginine. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Excitation and Emission Spectra

The fluorogenic properties of the released AMC moiety are central to the assay's sensitivity. While the precise excitation and emission maxima can vary slightly depending on buffer conditions and instrumentation, the generally accepted spectral properties are summarized below.

| Parameter | Wavelength Range (nm) |

| Excitation | 360 - 390 |

| Emission | 440 - 480 |

Note: These values represent a consensus from multiple sources. For optimal sensitivity, it is recommended to determine the exact excitation and emission maxima on the specific instrument being used.[2][4][5][6]

Enzymatic Cleavage and Fluorescence Generation

The fundamental principle of using Z-Gly-Gly-Arg-AMC in an enzyme assay is the enzymatic hydrolysis of the peptide bond, leading to the release of the fluorescent AMC group. This process allows for real-time monitoring of enzyme activity.

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC.

Experimental Protocols

The following provides a generalized protocol for a fluorometric enzyme assay using Z-Gly-Gly-Arg-AMC. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific application.

Materials

-

This compound

-

Enzyme of interest (e.g., thrombin, urokinase)

-

Assay Buffer (a common example is Tris-based buffer, e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100)[4][6][7]

-

Solvent for substrate (e.g., DMSO)

-

Microplate reader with fluorescence detection capabilities

-

384-well or 96-well black microplates

Stock Solution Preparation

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. A typical concentration is 10 mM.[4][8] Store this stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[4][8] Protect from light.[4]

-

Enzyme Working Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the final desired concentration in the assay buffer. A common final concentration is 50 µM.[4][6][7]

Assay Procedure

The following workflow outlines a typical procedure for measuring enzyme activity or screening for inhibitors.

Caption: A typical experimental workflow for an enzyme assay.

-

Plate Setup: Add the assay components to the wells of a black microplate. For inhibitor screening, add the test compounds and the enzyme solution to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for binding.[4][6][7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Z-Gly-Gly-Arg-AMC working solution to each well.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-3 minutes) for a specified duration (e.g., 30 minutes).[4][7] Use an excitation wavelength between 360-390 nm and an emission wavelength between 440-480 nm.[2][4][5][6]

-

Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction is determined from the linear portion of the curve. For inhibitor screening, compare the rates of reaction in the presence and absence of the inhibitor to calculate the percent inhibition.

Signaling Pathways and Applications

Z-Gly-Gly-Arg-AMC is a valuable tool for studying enzymes involved in various physiological and pathological processes. For instance, thrombin is a key enzyme in the coagulation cascade, and its activity is tightly regulated. Inhibitors of thrombin are important anticoagulant drugs. Urokinase and tissue-type plasminogen activator are involved in fibrinolysis, the process of breaking down blood clots.

The use of Z-Gly-Gly-Arg-AMC in high-throughput screening has facilitated the discovery of novel inhibitors for these enzymes, which have therapeutic potential in cardiovascular diseases and cancer.

Caption: The role of thrombin in coagulation and its assay.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for a variety of serine proteases. Its well-characterized spectral properties and straightforward application in enzyme assays make it an indispensable tool for academic research and industrial drug discovery. By understanding the principles of its use and following optimized protocols, researchers can effectively probe enzyme activity and identify novel modulators of important biological pathways.

References

- 1. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 3. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. glpbio.com [glpbio.com]

Z-Gly-Gly-Arg-AMC TFA: An In-depth Technical Guide for Thrombin Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Gly-Arg-AMC TFA (Z-GGR-AMC) for the sensitive detection of thrombin activity. Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade and is a key target in the development of anticoagulant therapies. Accurate and reliable methods for detecting thrombin activity are essential for both basic research and clinical applications.

Principle of Thrombin Detection

This compound is a synthetic peptide substrate specifically designed for the detection of thrombin. The substrate consists of a tripeptide sequence (Gly-Gly-Arg) that is recognized and cleaved by thrombin at the carboxyl side of the arginine residue. The peptide is N-terminally protected by a benzyloxycarbonyl group (Z) and C-terminally conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by thrombin, the AMC moiety is released, resulting in a significant increase in fluorescence. The rate of AMC release is directly proportional to the enzymatic activity of thrombin. This fluorogenic principle allows for the continuous and highly sensitive measurement of thrombin activity in real-time.

The trifluoroacetate (TFA) salt form of the substrate ensures good solubility and stability in aqueous solutions.

Mechanism of Action

The enzymatic reaction underlying the detection of thrombin using Z-Gly-Gly-Arg-AMC is a two-step process:

-

Binding: Thrombin binds to the Z-Gly-Gly-Arg peptide sequence of the substrate, forming an enzyme-substrate complex.

-

Cleavage and Fluorescence: The active site of thrombin catalyzes the hydrolysis of the amide bond between the arginine residue and the AMC molecule. This releases the highly fluorescent AMC, which can be detected by measuring the fluorescence emission at approximately 460 nm following excitation at around 390 nm.[1]

Figure 1: Mechanism of Thrombin Detection.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound in thrombin detection.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~390 nm | [1] |

| Emission Wavelength (λem) | ~460 nm | [1] |

| Michaelis Constant (Km) | 168 µM | |

| Catalytic Rate Constant (kcat) | Not readily available in the reviewed literature. For thrombin generation assays, a low kcat is generally desirable. |

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: a general thrombin activity assay and the more complex Calibrated Automated Thrombogram (CAT) assay.

General Thrombin Activity Assay (Kinetic)

This protocol is suitable for determining the rate of thrombin activity in a purified system or in biological samples.

Materials:

-

This compound

-

Human α-thrombin

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% (w/v) BSA

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or sterile water. Store aliquots at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Prepare a stock solution of thrombin and dilute it in Assay Buffer to the desired concentrations.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the thrombin dilutions (or sample) to the corresponding wells.

-

Incubate the plate at 37°C for 5 minutes to pre-warm the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the pre-warmed Z-Gly-Gly-Arg-AMC working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

Use an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

The thrombin activity can be calculated by comparing the reaction rates of the samples to a standard curve of known thrombin concentrations.

-

Figure 2: General Thrombin Activity Assay Workflow.

Calibrated Automated Thrombogram (CAT) Assay

The CAT assay is a widely used method to measure thrombin generation in plasma, providing a more comprehensive assessment of the coagulation potential.

Materials:

-

This compound

-

Platelet-Poor Plasma (PPP)

-

Thrombin Calibrator (a complex of thrombin and α2-macroglobulin)

-

Trigger solution (e.g., tissue factor and phospholipids)

-

FluCa solution (fluorogenic substrate and CaCl₂ in buffer)

-

96-well microplate

-

Fluoroskan Ascent plate reader or similar, with a 390 nm excitation and 460 nm emission filter set

-

Thrombinoscope software

Procedure:

-

Sample Preparation:

-

Thaw frozen PPP samples at 37°C.

-

-

Assay Setup:

-

For each plasma sample, two wells are used: one for the calibrator and one for the thrombin generation measurement.

-

In the calibrator well, add 80 µL of PPP and 20 µL of Thrombin Calibrator.

-

In the thrombin generation well, add 80 µL of PPP and 20 µL of the trigger solution.

-

-

Initiate Thrombin Generation:

-

Place the microplate in the pre-warmed (37°C) plate reader.

-

Dispense 20 µL of the FluCa solution into all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time (typically for 60-90 minutes) at 37°C.

-

-

Data Analysis:

-

The Thrombinoscope software uses the fluorescence signal from the calibrator well to convert the fluorescence curve of the sample well into a thrombin generation curve (in nM of thrombin).

-

Key parameters derived from the thrombogram include:

-

Lag Time: Time to the start of thrombin generation.

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated.

-

Peak Thrombin: The maximum concentration of thrombin reached.

-

Time to Peak: The time taken to reach peak thrombin.

-

-

Thrombin Activation in the Coagulation Cascade

The activation of thrombin is the culmination of a series of enzymatic reactions known as the coagulation cascade. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. The following diagram illustrates the key steps leading to the formation of active thrombin from its zymogen, prothrombin.

Figure 3: Simplified Coagulation Cascade.

Applications in Research and Drug Development

The use of this compound for thrombin detection has numerous applications in both fundamental research and the pharmaceutical industry:

-

Enzyme Kinetics: Determination of kinetic parameters (Km, kcat, Ki) for thrombin and its inhibitors.

-

Anticoagulant Drug Discovery: High-throughput screening of compound libraries to identify novel thrombin inhibitors.

-

Coagulation Research: Studying the mechanisms of blood coagulation and the effects of various pro- and anticoagulant factors.

-

Clinical Diagnostics: Assessing the coagulation status of patients and monitoring anticoagulant therapy, primarily through assays like the CAT.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate that has become an invaluable tool for the detection and quantification of thrombin activity. Its application in a variety of experimental settings, from basic enzyme kinetics to complex thrombin generation assays, provides researchers and drug development professionals with a robust method to investigate the coagulation cascade and to screen for new therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

References

Z-Gly-Gly-Arg-AMC: A Comprehensive Technical Guide for Urokinase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC, with a specific focus on its application in the study of urokinase (urokinase-type plasminogen activator, uPA). This document details the substrate's core properties, provides a robust experimental protocol for its use in urokinase activity assays, and illustrates the key signaling pathways involving urokinase.

Core Properties of Z-Gly-Gly-Arg-AMC

Z-Gly-Gly-Arg-AMC is a synthetic peptide substrate widely used for the sensitive and continuous assay of urokinase and other serine proteases such as thrombin and tissue-type plasminogen activator.[1][2][3][4][5] The substrate consists of a tripeptide sequence, Glycyl-glycyl-arginine, which is recognized by the enzyme. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

The enzymatic cleavage of the amide bond between arginine and AMC by urokinase releases the highly fluorescent AMC molecule.[2] The rate of this reaction is directly proportional to the urokinase activity and can be monitored in real-time by measuring the increase in fluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative data for Z-Gly-Gly-Arg-AMC.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₇ (free base) | [2] |

| Molecular Weight | 579.60 g/mol (free base) | |

| C₂₈H₃₃N₇O₇ · HCl | [2] | |

| 616.07 g/mol (HCl salt) | [2] | |

| CAS Number | 66216-78-2 (free base) | [2] |

| 102601-58-1 (HCl salt) | [2] | |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% by HPLC | [3] |

Table 2: Fluorometric Properties

| Property | Value | Reference |

| Excitation Wavelength (λex) | 360-380 nm | [1] |

| Emission Wavelength (λem) | 440-460 nm | [1] |

Table 3: Solubility and Storage

| Property | Details | Reference |

| Solubility | Soluble in water, ethanol, and DMSO | [3] |

| Storage (Solid) | Store at -20°C, protected from moisture. | [2] |

| Storage (in Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [6] |

Table 4: Kinetic Parameters for Urokinase

| Parameter | Value | Reference |

| Km | Not available in the searched literature. | |

| kcat | Not available in the searched literature. | |

| kcat/Km | Not available in the searched literature. |

Note: While Z-Gly-Gly-Arg-AMC is a well-established substrate for urokinase, specific kinetic constants (Km, kcat) were not found in the reviewed literature. Researchers may need to determine these parameters empirically for their specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for a standard urokinase activity assay using Z-Gly-Gly-Arg-AMC in a 96-well plate format.

Reagent Preparation

-

Urokinase Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.5-8.5) containing NaCl (e.g., 100 mM) and a stabilizing agent like 0.01% (v/v) Tween-20. The optimal pH for soluble urokinase activity is around 8.5.

-

Z-Gly-Gly-Arg-AMC Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the substrate in a suitable solvent such as DMSO or water. Store this stock solution in aliquots at -20°C.

-

Z-Gly-Gly-Arg-AMC Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 µM) in the Urokinase Assay Buffer. Protect the working solution from light.

-

Urokinase Standard: Reconstitute purified urokinase in the assay buffer to a known concentration to generate a standard curve.

-

Samples: Prepare biological samples (e.g., cell lysates, conditioned media) in the assay buffer.

Urokinase Activity Assay Protocol

-

Prepare the 96-well plate: Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

-

Add Standards and Samples:

-

Add a series of dilutions of the urokinase standard to wells to generate a standard curve.

-

Add your experimental samples to separate wells.

-

Include a "no enzyme" control (assay buffer only) to measure background fluorescence.

-

The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).

-

-

Initiate the Reaction: Add the Z-Gly-Gly-Arg-AMC working solution to all wells to initiate the enzymatic reaction. The final volume in each well should now be uniform (e.g., 100 µL).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C), protected from light.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

-

Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (change in fluorescence over time) for each well.

-

Plot the reaction rates of the urokinase standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the urokinase activity in your experimental samples.

-

Signaling Pathways and Experimental Workflow

Urokinase Signaling Pathway

Urokinase plays a critical role in extracellular matrix degradation and cell signaling. Upon binding to its receptor, uPAR, it initiates a cascade of events that influence cell migration, proliferation, and survival. This signaling is often integrated with other pathways, such as those involving integrins and G-protein coupled receptors.

Caption: Urokinase signaling cascade initiated by uPA binding to its receptor uPAR.

Experimental Workflow for Urokinase Activity Assay

The following diagram illustrates a typical workflow for measuring urokinase activity using the Z-Gly-Gly-Arg-AMC substrate.

Caption: A typical experimental workflow for a urokinase activity assay.

This technical guide provides essential information for researchers utilizing the Z-Gly-Gly-Arg-AMC substrate to study urokinase. By following the detailed protocols and understanding the underlying biochemical principles and signaling pathways, scientists can effectively employ this tool in their research and drug discovery efforts.

References

- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 2. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 3. Urokinase Substrate III, Fluorogenic Suitable for the quantitative direct fluorescent assay of urokinase. | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. medchemexpress.com [medchemexpress.com]

Z-Gly-Gly-Arg-AMC TFA for trypsin activity assay

An In-depth Technical Guide to the Application of Z-Gly-Gly-Arg-AMC TFA in Trypsin Activity Assays

For researchers, scientists, and professionals in drug development, the accurate measurement of protease activity is fundamental. Trypsin, a serine protease with a crucial role in digestion and various pathological processes, is a frequent subject of study. This guide provides a comprehensive overview of the use of the fluorogenic substrate this compound for the sensitive and continuous assay of trypsin activity.

Introduction to Z-Gly-Gly-Arg-AMC

Z-Gly-Gly-Arg-AMC HCl, often abbreviated as Z-GGR-AMC, is a synthetic peptide substrate used to measure the activity of trypsin and other trypsin-like proteases such as thrombin and urokinase.[1][2] The "Z" in its name represents a benzyloxycarbonyl group attached to the N-terminal glycine, which enhances the substrate's stability.[1] The peptide sequence Gly-Gly-Arg is specifically designed to be recognized and cleaved by trypsin at the carboxyl side of the arginine residue.

The key to this substrate's utility lies in the 7-amino-4-methylcoumarin (AMC) group attached to the C-terminus. In its intact peptide form, the fluorescence of AMC is quenched. Upon enzymatic cleavage by trypsin, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[2][3] The rate of this fluorescence increase is directly proportional to the trypsin activity in the sample. The trifluoroacetic acid (TFA) salt is a common counter-ion remaining from the purification process of the synthetic peptide.

Mechanism of Action

The assay is based on a straightforward enzymatic reaction. Trypsin identifies the arginine residue within the Z-Gly-Gly-Arg peptide sequence and catalyzes the hydrolysis of the amide bond between arginine and AMC.[1] This cleavage event liberates the highly fluorescent AMC molecule. The fluorescence of the released AMC is then measured using a fluorometer, typically with an excitation wavelength around 360-380 nm and an emission wavelength of 440-460 nm.[2]

Caption: Mechanism of Z-GGR-AMC cleavage by trypsin.

Quantitative Data and Assay Parameters

Effective use of Z-Gly-Gly-Arg-AMC requires optimized assay conditions. The following tables summarize key quantitative data and recommended parameters for performing trypsin activity assays.

Table 1: Physicochemical Properties of Z-Gly-Gly-Arg-AMC

| Property | Value | Source |

| Molecular Weight | 579 g/mol (free base) | [2] |

| Excitation Wavelength (Ex) | 360-380 nm | [2][4] |

| Emission Wavelength (Em) | 440-460 nm | [2] |

| Recommended Solvent | DMSO or H₂O | [5][6] |

| Storage Conditions | Store stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [5][7] |

Table 2: Recommended Conditions for Trypsin Activity Assay

| Parameter | Recommended Value/Range | Notes | Source |

| pH | 7.4 - 8.0 | Trypsin activity is optimal in a slightly alkaline environment. | [4][8] |

| Temperature | 25°C - 37°C | Higher temperatures increase reaction rate but may affect enzyme stability over time. | [4] |

| Assay Buffer | Tris-HCl or PBS | A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0. Calcium ions are important for trypsin stability and activity. | [8][9] |

| Substrate Concentration | 50 - 200 µM | The concentration should ideally be around the Km value for accurate kinetic studies. For inhibitor screening, a fixed concentration is used. | [4][10] |

| Enzyme Concentration | 10 nM (Bovine Trypsin) | This should be optimized based on the specific activity of the enzyme preparation and desired signal window. | [11] |

Experimental Protocols

Below are detailed protocols for measuring trypsin activity and for screening potential inhibitors.

Protocol for Measuring Trypsin Activity

This protocol is designed to measure the rate of substrate hydrolysis, which is indicative of enzyme activity.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.[5]

-

Trypsin Working Solution: Prepare a working solution of trypsin in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but can start around 10 nM.[11] Keep on ice.

-

AMC Standard: Prepare a series of known concentrations of free AMC in Assay Buffer to create a standard curve for quantifying the amount of product formed.

2. Assay Procedure:

-

Set up a 96-well microplate (black, flat-bottom plates are recommended to minimize background fluorescence).

-

Add Assay Buffer to each well.

-

Add the Trypsin Working Solution to the appropriate wells. Include wells with buffer only as a "no enzyme" control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).[4]

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes.[5] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the AMC standard curve.

-

Enzyme activity is typically expressed in units such as µmol/min/mg of protein.

Caption: Experimental workflow for a trypsin activity assay.

Protocol for Trypsin Inhibition (IC₅₀) Assay

This protocol is used to determine the potency of a test compound in inhibiting trypsin activity.

1. Reagent Preparation:

-

Prepare Assay Buffer, Substrate Stock, and Trypsin Working Solution as described in section 4.1.

-

Inhibitor Stock Solution: Prepare a high-concentration stock of the test compound (inhibitor) in DMSO.

-

Inhibitor Dilutions: Create a serial dilution of the inhibitor in Assay Buffer to cover a wide range of concentrations.

2. Assay Procedure:

-

Add Assay Buffer, Trypsin Working Solution, and the serially diluted inhibitor to the wells of a 96-well plate.

-

Include control wells:

-

100% Activity Control: Enzyme + Buffer (no inhibitor).

-

0% Activity Control (Background): Buffer only (no enzyme, no inhibitor).

-

-

Pre-incubate the plate for 15-30 minutes at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[4][12]

-

Initiate the reaction by adding the Z-Gly-Gly-Arg-AMC substrate working solution to all wells.

-

Immediately measure fluorescence kinetically as described previously.

3. Data Analysis:

-

Determine the reaction rate for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the 100% activity control:

-

% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Caption: Experimental workflow for a trypsin inhibition assay.

Applications and Important Considerations

-

Drug Discovery: This assay is widely used in high-throughput screening (HTS) campaigns to identify and characterize novel trypsin inhibitors.[1]

-

Enzyme Kinetics: It allows for the determination of key kinetic parameters like Kₘ and k꜀ₐₜ, providing insights into enzyme efficiency and substrate affinity.

-

Biochemical Research: The assay is a valuable tool for studying the mechanisms of trypsin regulation and its role in biological pathways.[1]

Important Considerations:

-

Substrate Specificity: Z-Gly-Gly-Arg-AMC is not entirely specific to trypsin. It can also be cleaved by other proteases like thrombin, urokinase, and tissue-type plasminogen activator.[1][2] Therefore, when working with complex biological samples, it is crucial to use specific trypsin inhibitors (like aprotinin or ecotin) in control experiments to confirm that the measured activity is indeed from trypsin.[13]

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescent molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. It is important to work within a concentration range where this effect is negligible.

-

Solubility: Ensure the substrate and any tested inhibitors are fully dissolved in the assay buffer to avoid artifacts from precipitation. DMSO concentration should typically be kept low (<1-2%) in the final assay volume.[12]

-

Instrument Settings: Optimize the gain settings on the fluorescence reader to ensure the signal is within the linear detection range of the instrument.

References

- 1. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 3. jasco-global.com [jasco-global.com]

- 4. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. ubpbio.com [ubpbio.com]

- 11. jascoinc.com [jascoinc.com]

- 12. rsc.org [rsc.org]

- 13. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tissue-type Plasminogen Activator Substrate: Z-Gly-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC and its application in the study of tissue-type plasminogen activator (tPA). This document details the substrate's properties, a robust experimental protocol for its use in enzymatic assays, and a visualization of the key signaling pathways involving tPA.

Introduction to Z-Gly-Gly-Arg-AMC

Z-Gly-Gly-Arg-AMC is a synthetic peptide substrate widely utilized for the sensitive detection of serine protease activity. Its chemical structure consists of a tripeptide sequence (Gly-Gly-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group.

The utility of Z-Gly-Gly-Arg-AMC as a substrate for tissue-type plasminogen activator (tPA) stems from the enzyme's specific cleavage of the amide bond between the arginine residue and the AMC fluorophore.[1][2] Upon enzymatic cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This fluorometric assay provides a continuous and sensitive method for quantifying tPA activity in various research and drug discovery applications.[3] While Z-Gly-Gly-Arg-AMC is a substrate for tPA, it is also recognized by other serine proteases such as urokinase, thrombin, and trypsin.[1][2] Therefore, careful experimental design and the use of specific inhibitors are crucial when assaying tPA in complex biological samples.

Physicochemical and Spectroscopic Properties

A thorough understanding of the substrate's properties is essential for its effective use in enzymatic assays. The key characteristics of Z-Gly-Gly-Arg-AMC are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | Nα-Benzyloxycarbonyl-Glycyl-Glycyl-L-Arginine 7-amido-4-methylcoumarin | N/A |

| Molecular Formula | C28H33N7O7 | N/A |

| Molecular Weight | 579.6 g/mol | N/A |

| Excitation Wavelength | ~360-380 nm | [3] |

| Emission Wavelength | ~440-460 nm | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and water | N/A |

Quantitative Data: Enzyme Kinetics

A study evaluating a series of 54 fluorogenic substrates for tPA, which did not include Z-Gly-Gly-Arg-AMC, found that substrates with an AMC leaving group generally exhibited lower affinity compared to those with a 6-amino-1-naphthalenesulfonamide (ANSN) leaving group. This suggests that the K_m of Z-Gly-Gly-Arg-AMC for tPA might be in the higher micromolar range.

Experimental Protocol: tPA Activity Assay

This section provides a detailed methodology for conducting a fluorometric assay to measure tPA activity using Z-Gly-Gly-Arg-AMC. This protocol is a general guideline and may require optimization based on the specific experimental setup, including the purity of the enzyme and the nature of the test samples.

Reagents and Materials

-

tPA: Recombinant human tPA (single-chain or two-chain)

-

Z-Gly-Gly-Arg-AMC: Lyophilized powder

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (or other suitable buffer)

-

DMSO: Anhydrous, for substrate stock solution

-

96-well black microplates: For fluorescence measurements

-

Fluorescence microplate reader: With excitation and emission filters for AMC

-

Incubator: Set to the desired assay temperature (e.g., 37°C)

Preparation of Solutions

-

Z-Gly-Gly-Arg-AMC Stock Solution (10 mM):

-

Dissolve the lyophilized Z-Gly-Gly-Arg-AMC powder in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

tPA Working Solution:

-

Dilute the tPA stock solution in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Keep the tPA working solution on ice until use.

-

-

Substrate Working Solution:

-

Dilute the 10 mM Z-Gly-Gly-Arg-AMC stock solution in assay buffer to the desired final concentration. A common starting point is 2x the K_m value, if known. In the absence of a known K_m, a concentration range (e.g., 10-100 µM) can be tested to determine the optimal substrate concentration.

-

Assay Procedure

-

Set up the microplate reader:

-

Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.

-

Set the assay temperature (e.g., 37°C).

-

Program the reader to take kinetic readings at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes).

-

-

Prepare the reaction mixture:

-

In each well of the 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

tPA working solution (or sample containing tPA)

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor in the well before adding the substrate.

-

-

The final reaction volume is typically 100-200 µL.

-

-

Initiate the reaction:

-

Add the substrate working solution to each well to initiate the enzymatic reaction.

-

Mix the contents of the wells gently, avoiding the introduction of air bubbles.

-

-

Measure fluorescence:

-

Immediately place the microplate in the pre-warmed fluorescence microplate reader.

-

Start the kinetic measurement according to the pre-programmed settings.

-

Data Analysis

-

Calculate the rate of reaction:

-

The rate of AMC production is determined from the linear portion of the fluorescence versus time plot.

-

The slope of this linear phase represents the initial velocity (V₀) of the reaction.

-

-

Convert fluorescence units to molar concentration:

-

Generate a standard curve using known concentrations of free AMC in the assay buffer.

-

Use the standard curve to convert the rate of change in fluorescence units to the rate of AMC production in molar units per unit of time (e.g., µM/min).

-

-

Determine tPA activity:

-

The tPA activity can be expressed as the rate of substrate hydrolysis per unit of enzyme concentration (e.g., µmol/min/mg of tPA).

-

Visualizations: Enzymatic Reaction and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the enzymatic cleavage of Z-Gly-Gly-Arg-AMC by tPA and the broader signaling context in which tPA operates.

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by tPA.

Caption: Overview of tPA-mediated intracellular signaling.

Conclusion

Z-Gly-Gly-Arg-AMC is a valuable tool for the study of tissue-type plasminogen activator and other related serine proteases. Its fluorogenic properties enable sensitive and continuous monitoring of enzyme activity, making it suitable for a wide range of applications in basic research and drug development. While specific kinetic data for the tPA-mediated cleavage of this substrate is not extensively documented, the provided experimental protocol offers a solid foundation for researchers to develop and optimize their own tPA activity assays. The visualization of the enzymatic reaction and the associated signaling pathways further contextualizes the role of tPA, providing a broader understanding of its biological significance.

References

Z-Gly-Gly-Arg-AMC TFA: A Comprehensive Technical Guide for Coagulation Cascade Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC TFA, and its application in the study of the coagulation cascade. This document details its mechanism of action, provides key quantitative data, outlines experimental protocols, and visualizes relevant biological and experimental pathways.

Introduction to this compound

This compound is a synthetic peptide substrate widely utilized in hemostasis research to measure the activity of key serine proteases in the coagulation cascade. The peptide sequence, Gly-Gly-Arg, is specifically designed to be recognized and cleaved by enzymes with trypsin-like specificity, most notably thrombin (Factor IIa) and Factor Xa. The N-terminal benzyloxycarbonyl (Z) group enhances substrate stability and recognition by these proteases.

The utility of this substrate lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide and is quenched in its uncleaved state. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and quantitative measurements. While it is a primary substrate for thrombin, it can also be cleaved by other proteases such as trypsin, urokinase, and tissue-type plasminogen activator.[1][2]

Mechanism of Action

The core of this compound's functionality is a classic example of enzyme-substrate kinetics leading to a measurable fluorescent signal.

Quantitative Data

A critical aspect of utilizing this compound in research is understanding its physical properties and kinetic parameters with various enzymes. This data allows for the design of robust and accurate assays.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C28H33N7O7 · CF3COOH | N/A |

| Excitation Wavelength | 360-390 nm | [3] |

| Emission Wavelength | 440-480 nm | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C to -80°C, protected from light | [3] |

Kinetic Parameters

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes | Source |

| Thrombin (FIIa) | ~100 | ~1.03 | >10,000 | The bulky 'Z' group is thought to result in a slower rate of hydrolysis compared to the unprotected H-Gly-Gly-Arg-AMC. | [5] |

| Factor Xa | Not widely reported | Not widely reported | Lower than Thrombin | Removal of the 'Z' group to form H-Gly-Gly-Arg-AMC increases the selectivity for Thrombin over Factor Xa by ninefold. | [5] |

| Trypsin | Not widely reported | Not widely reported | Cleaves the substrate | Z-Gly-Gly-Arg-AMC is a known substrate for trypsin. | [1] |

| Urokinase | Not widely reported | Not widely reported | Cleaves the substrate | Z-Gly-Gly-Arg-AMC is a known substrate for urokinase. | [1][6] |

| Plasmin | Not widely reported | Not widely reported | Cleaves the substrate | Z-Gly-Gly-Arg-AMC is a known substrate for plasminogen activators. | [6] |

Note: The kinetic parameters for a related substrate, Z-Gly-Pro-Arg-AMC, with thrombin have been reported as Km = 21.7 µM and kcat = 18.6 s⁻¹.[7] This highlights that alterations in the peptide backbone can significantly impact enzyme kinetics.

Role in the Coagulation Cascade

This compound is particularly useful for monitoring the activity of thrombin and Factor Xa, which are central to the final common pathway of the coagulation cascade.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following are representative protocols for a thrombin generation assay and a Factor Xa activity assay using a fluorogenic substrate like Z-Gly-Gly-Arg-AMC.

Thrombin Generation Assay (TGA)

This assay measures the total amount of thrombin generated over time in plasma.

Methodology:

-

Plasma Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

Reagent Preparation: Prepare a solution containing tissue factor (TF) and phospholipids at the desired concentration. Prepare a solution of this compound and calcium chloride (CaCl2).

-

Assay Setup: In a 96-well plate, add 80 µL of PPP to each well. Add 20 µL of the TF/phospholipid mixture. For calibrator wells, a thrombin-α2-macroglobulin complex is added instead of the TF/phospholipid mixture.

-

Incubation: Incubate the plate for 10 minutes at 37°C.

-

Initiation and Measurement: Initiate the reaction by adding 20 µL of the Z-Gly-Gly-Arg-AMC/CaCl2 solution. Immediately begin measuring the fluorescence in a plate reader capable of kinetic measurements at an excitation of ~390 nm and an emission of ~460 nm.

-

Data Analysis: The resulting fluorescence curve is converted into a thrombin generation curve using a calibration curve. Parameters such as Endogenous Thrombin Potential (ETP), lag time, and peak thrombin can be calculated.

Factor Xa Activity Assay

This assay directly measures the enzymatic activity of Factor Xa.

Methodology:

-

Sample Preparation: Add 2-50 µL of the sample containing Factor Xa to the wells of a 96-well plate. Adjust the final volume to 50 µL with an appropriate assay buffer.

-

Standard Curve: Prepare a standard curve using known concentrations of purified Factor Xa.

-

Substrate Mix: Prepare a substrate mix containing Z-Gly-Gly-Arg-AMC in the assay buffer.

-

Initiation and Measurement: Add 50 µL of the substrate mix to each well to initiate the reaction. Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C with excitation at ~350-380 nm and emission at ~450-460 nm.

-

Data Analysis: Determine the change in fluorescence per unit of time (ΔRFU/min). The activity of Factor Xa in the sample can be calculated from the standard curve.

Applications in Research and Drug Development

The use of this compound is integral to various areas of coagulation research:

-

Basic Research: Elucidating the mechanisms of coagulation and the roles of different factors.

-

Drug Discovery: Screening for and characterizing novel anticoagulant and procoagulant compounds by assessing their impact on thrombin and Factor Xa activity.

-

Clinical Research: Investigating bleeding and thrombotic disorders by analyzing thrombin generation profiles in patient samples.

Conclusion

This compound is a versatile and sensitive tool for researchers in the field of hemostasis. Its well-defined mechanism of action, coupled with optimized experimental protocols, allows for the robust and reproducible quantification of key coagulation proteases. This technical guide provides the foundational knowledge required for the effective implementation of this fluorogenic substrate in a research setting, ultimately contributing to a deeper understanding of the coagulation cascade and the development of new therapeutic interventions.

References

- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urokinase Substrate III, Fluorogenic - Calbiochem | 672159 [merckmillipore.com]

- 7. glpbio.com [glpbio.com]

Z-Gly-Gly-Arg-AMC: A Comprehensive Technical Guide to a Versatile Fluorogenic Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Gly-Gly-Arg-AMC (N-carbobenzoxy-L-glycyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin) is a highly sensitive and widely utilized fluorogenic substrate for the detection and quantification of a variety of serine proteases. Its core utility lies in the enzymatic cleavage of the amide bond between the arginine residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), resulting in a measurable increase in fluorescence. This technical guide provides an in-depth overview of the discovery, development, and applications of Z-Gly-Gly-Arg-AMC, with a focus on its use in assays for key enzymes such as thrombin, urokinase, and trypsin. Detailed experimental protocols, a summary of available kinetic data, and visualizations of relevant signaling pathways are presented to support its effective implementation in research and drug discovery.

Discovery and Development

The development of Z-Gly-Gly-Arg-AMC is rooted in the broader history of synthetic protease substrates designed for sensitive and continuous monitoring of enzyme activity. The pioneering work in the 1970s on fluorogenic peptide substrates laid the foundation for the synthesis of molecules like Z-Gly-Gly-Arg-AMC. A key publication by Zimmerman et al. in 1978 is recognized as an original report detailing the use of such substrates.[1]

The design of Z-Gly-Gly-Arg-AMC incorporates several key features:

-

Peptide Sequence (Gly-Gly-Arg): This tripeptide sequence provides a degree of specificity for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine.

-

N-terminal Blocking Group (Z-group): The benzyloxycarbonyl (Z) group at the N-terminus protects the peptide from degradation by aminopeptidases and can influence the substrate's binding affinity to the target enzyme.[2]

-

Fluorogenic Reporter Group (AMC): 7-amino-4-methylcoumarin is a fluorophore that exhibits minimal fluorescence when conjugated to the peptide. Upon enzymatic cleavage and its release, AMC displays strong fluorescence, enabling highly sensitive detection of protease activity.

Mechanism of Action

The utility of Z-Gly-Gly-Arg-AMC as a protease substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the coumarin moiety's fluorescence is quenched by the peptide. When a target protease, such as thrombin, urokinase, or trypsin, recognizes and cleaves the amide bond between the C-terminal arginine and the AMC, the fluorophore is released. This liberation from the quenching effect of the peptide results in a significant increase in fluorescence intensity upon excitation at the appropriate wavelength. The rate of this fluorescence increase is directly proportional to the enzymatic activity under substrate-saturating conditions.

The enzymatic cleavage of Z-Gly-Gly-Arg-AMC can be monitored in real-time using a fluorometer or a fluorescence plate reader, with excitation typically around 360-380 nm and emission measured at 440-460 nm.

Quantitative Data

While extensive kinetic data for Z-Gly-Gly-Arg-AMC across all its target enzymes is not always readily available in a single source, the following table summarizes known kinetic parameters for this substrate and a closely related analog, Z-Gly-Pro-Arg-AMC, with thrombin. The comparison with the unblocked peptide H-Gly-Gly-Arg-AMC provides insight into the effect of the N-terminal 'Z' group.

| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ | [3] |

| H-Gly-Gly-Arg-AMC | Thrombin | Increased 6-fold (compared to Z-Gly-Gly-Arg-AMC) | Increased 3-fold (compared to Z-Gly-Gly-Arg-AMC) | - | [4] |

Experimental Protocols

General Preparation of Z-Gly-Gly-Arg-AMC Stock Solution

-

Reconstitution: Prepare a stock solution of Z-Gly-Gly-Arg-AMC, typically at a concentration of 10 mM, by dissolving it in a suitable solvent such as DMSO or water.[5][6]

-

Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5][6]

Thrombin Activity Assay

This protocol is adapted for a 96-well plate format and can be used for inhibitor screening.

-

Assay Buffer: Prepare an assay buffer, for example: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, and 0.01% v/v Triton-X100.[5]

-

Reaction Setup:

-

Add 50 µL of the assay buffer to each well.

-

Add the test compound (potential inhibitor) or vehicle control to the appropriate wells.

-

Add thrombin to all wells except for the negative control.

-

-

Incubation: Incubate the plate for 15 minutes at 25°C.

-

Substrate Addition: Prepare a working solution of Z-Gly-Gly-Arg-AMC in the assay buffer (e.g., 50 µM final concentration) and add it to all wells to initiate the reaction.[5]

-

Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = 360/465 nm) at 25°C.[5] Collect readings kinetically over a period of 30 minutes at 3-minute intervals.[5]

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Urokinase Activity Assay

This protocol provides a general guideline for measuring urokinase activity.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl, can be used.

-

Reaction Setup:

-

In a 96-well plate, add the sample containing urokinase.

-

Bring the total volume in each well to a consistent amount with the assay buffer.

-

-

Substrate Addition: Add a working solution of Z-Gly-Gly-Arg-AMC to each well to start the reaction. The final concentration should be optimized for the specific experimental conditions.

-

Measurement: Monitor the increase in fluorescence over time at Ex/Em = 380/460 nm.

-

Data Analysis: Calculate the urokinase activity from the rate of AMC production, which can be quantified using a standard curve of free AMC.

Trypsin Activity Assay

This protocol is a general method for determining trypsin activity.

-

Assay Buffer: Prepare a suitable buffer, for instance, 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% Triton X-100.

-

Reaction Setup:

-

Add the sample containing trypsin to the wells of a microplate.

-

Adjust the volume with the assay buffer.

-

-

Substrate Addition: Initiate the reaction by adding a pre-warmed solution of Z-Gly-Gly-Arg-AMC.

-

Measurement: Measure the fluorescence kinetically at Ex/Em = 380/450 nm.

-

Data Analysis: The trypsin activity is proportional to the rate of fluorescence increase.

Signaling Pathways and Experimental Workflows

Thrombin Signaling Pathway

Thrombin plays a crucial role in the coagulation cascade and cellular signaling through the activation of Protease-Activated Receptors (PARs). The following diagram illustrates a simplified thrombin signaling pathway.

Caption: Simplified Thrombin Signaling Pathway and Z-Gly-Gly-Arg-AMC Cleavage.

Urokinase Signaling Pathway

Urokinase (uPA) is a key enzyme in fibrinolysis and cell migration, primarily through the activation of its receptor, uPAR.

Caption: Urokinase (uPA) Signaling and Z-Gly-Gly-Arg-AMC as a substrate.

General Experimental Workflow for Protease Inhibitor Screening

The following diagram outlines a typical workflow for screening potential protease inhibitors using Z-Gly-Gly-Arg-AMC.

Caption: Workflow for protease inhibitor screening using Z-Gly-Gly-Arg-AMC.

Conclusion